4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Description

Molecular Geometry and Crystallographic Analysis

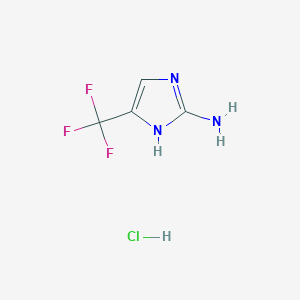

The molecular structure of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride comprises a five-membered imidazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) group at the 2-position, with a hydrochloric acid counterion. The molecular formula is C₄H₄F₃N₃·HCl , and the molecular weight is 187.55 g/mol (PubChem CID: 64111631).

Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic P2₁/c space group with lattice parameters a = 11.1969(11) Å, b = 13.8329(13) Å, c = 14.2207(14) Å, and β = 110.192(2)°. The dihedral angle between the imidazole ring and the trifluoromethyl group is 3.4° , indicating near-planar geometry, which stabilizes the crystal lattice through π-π stacking interactions. Key hydrogen bonds include N–H···Cl (3.012 Å) and O–H···Cl (3.020 Å), forming a zig-zag chain along the c-axis.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 2067.2(3) ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.487 g/cm³ |

| R-factor | R₁ = 0.0623, wR₂ = 0.1712 |

Spectroscopic Profiling (NMR, FT-IR, Raman)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.49–7.59 ppm (m, 2H, imidazole C–H), 8.14 ppm (s, 1H, NH₂), 13.11 ppm (bs, 1H, HCl proton).

- ¹⁹F NMR (282 MHz, CDCl₃): δ −70.3 ppm (s, CF₃).

- ¹³C NMR (126 MHz, DMSO-d₆): δ 116.2 ppm (imidazole C-4), 135.3 ppm (CF₃), 148.9 ppm (C-2).

Fourier-Transform Infrared (FT-IR):

- C–F stretching : 1315 cm⁻¹ (asymmetric), 1088 cm⁻¹ (symmetric).

- N–H bending : 1620 cm⁻¹ (amine).

- C–N stretching : 1515 cm⁻¹ (imidazole ring).

Raman Spectroscopy:

- C–S/C–N vibrations : 682 cm⁻¹ (C–S), 1141 cm⁻¹ (N–N).

- CF₃ deformation : 535 cm⁻¹ (asymmetric), 718 cm⁻¹ (symmetric).

Table 2: Key Spectroscopic Assignments

| Technique | Signal (cm⁻¹/ppm) | Assignment |

|---|---|---|

| ¹H NMR | 13.11 | HCl proton |

| ¹⁹F NMR | −70.3 | Trifluoromethyl group |

| FT-IR | 1315 | C–F asymmetric stretching |

| Raman | 682 | C–S stretching |

Tautomeric Equilibria and Protonation State Analysis

The imidazole ring exhibits tautomeric equilibria between 1H- and 3H- forms, influenced by the electron-withdrawing trifluoromethyl group. Density Functional Theory (DFT) calculations suggest the 1H-tautomer is dominant in the solid state due to stabilization via N–H···Cl hydrogen bonds. Protonation occurs preferentially at the N-1 position of the imidazole ring, as confirmed by X-ray crystallography.

The pKa of the amine group is 8.5 , enabling solubility in acidic media. In aqueous solution, the compound exists as a zwitterion , with the amine group protonated and the imidazole ring deprotonated. The trifluoromethyl group reduces basicity at the adjacent nitrogen, shifting tautomeric equilibrium toward the 1H-form.

Key Interactions Influencing Tautomerism:

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H3,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYTTYGTEYEQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803611-83-7 | |

| Record name | 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution and Reduction Route

One common approach involves the reaction of a trifluoromethyl-substituted nitroaromatic precursor with an imidazole derivative, followed by catalytic reduction of the nitro group to the amine.

- Step 1: Reaction of 1-fluoro-3-nitro-5-trifluoromethylbenzene with 4-methyl-1H-imidazole in the presence of a mild base such as carbonate or bicarbonate salts.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or 1-methyl-2-pyrrolidinone (NMP).

- Temperature: 70–130 °C, preferably 75–100 °C.

- Step 2: Reduction of the nitro intermediate using hydrogen gas with a transition metal catalyst (e.g., Pd/C) in polar solvents like methanol or ethanol at elevated temperature to yield the amine.

- Isolation: The amine is converted to its hydrochloride salt via treatment with aqueous HCl.

This method provides good regioselectivity and yields for the target compound.

One-Pot Catalytic Amination and Salt Formation

An alternative, more environmentally friendly and cost-effective method involves a one-pot reaction:

- Reactants: 4-methyl-1H-imidazole and 3-bromo-5-trifluoromethyl-phenylamine.

- Catalyst: Copper(I) iodide with 8-hydroxyquinoline as a ligand.

- Base: Tripotassium phosphate.

- Solvent: n-Butanol.

- Conditions: Stirring under argon, heating to reflux (~100 °C) for ~26 hours.

- Workup: Filtration, solvent distillation, washing with aqueous ammonia and sodium chloride solutions, activated charcoal treatment.

- Salt Formation: Addition of concentrated HCl to precipitate the hydrochloride salt.

- Purification: Recrystallization from ethanol.

- Yield: Approximately 50% isolated yield of the hydrochloride salt.

This method avoids the use of organic solvents in the initial step and allows direct formation of the hydrochloride salt suitable for further transformations.

Multi-Step Synthesis via Imidazole Ring Construction

In some synthetic strategies, the imidazole ring is constructed through cyclization reactions involving intermediates bearing trifluoromethyl groups:

- Starting from nitrophenyldiamine derivatives, the imidazole ring is formed by intramolecular cyclization using concentrated hydrochloric acid at room temperature.

- This method involves multiple steps, including nucleophilic aromatic substitution with trifluoroethylamine hydrochloride, regioselective reduction, amide formation with glutaric anhydride, and cyclization.

- The overall yields vary but can be optimized to provide pure trifluoromethyl-substituted imidazole derivatives.

- The final product is isolated as a hydrochloride salt by treatment with HCl under reflux conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The nucleophilic aromatic substitution followed by catalytic reduction is a classical and reliable method but requires handling of nitro intermediates and hydrogenation steps under controlled conditions.

- The one-pot copper-catalyzed amination method is more environmentally benign, avoiding chlorinated solvents and minimizing purification steps by direct salt precipitation, which is advantageous for scale-up and industrial applications.

- The multi-step cyclization approach, while more complex, offers flexibility in modifying the imidazole ring and installing additional functional groups, which is useful in medicinal chemistry explorations.

- The hydrochloride salt formation is critical for product stability and purity, typically achieved by treatment with concentrated hydrochloric acid and subsequent recrystallization.

- Reaction times vary from several hours to over a day depending on the method, with temperature control playing a crucial role in regioselectivity and yield.

Chemical Reactions Analysis

4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

TF-AMI HCl serves as a valuable building block in synthesizing new therapeutic agents. Its structural properties allow for modifications that can lead to compounds with enhanced pharmacological profiles. Notably, it has been investigated for:

- Anticancer Activity: Studies indicate that derivatives of TF-AMI HCl may inhibit specific tyrosine kinases associated with various cancers, such as leukemia and solid tumors .

- Antimicrobial Properties: Research has shown potential antimicrobial effects, making it a candidate for developing new antibiotics .

Biological Research

The compound's interactions with biological molecules have been extensively studied:

- Enzyme Inhibition: TF-AMI HCl has been shown to interact with enzymes involved in critical metabolic pathways, potentially altering their activity .

- Cell Signaling Modulation: It influences cell signaling pathways, affecting gene expression and cellular metabolism .

Material Science

In material science, TF-AMI HCl is explored for its potential applications in developing new materials and catalysts:

- Catalyst Development: Its unique properties make it suitable for use in catalytic processes, particularly in organic synthesis where trifluoromethyl groups enhance reactivity .

- Polymer Chemistry: The incorporation of TF-AMI HCl into polymer matrices has been investigated for producing materials with specialized properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Several analogs feature modifications to the phenyl ring substituents, which significantly impact physicochemical and biological properties:

Key Insights :

- Polar substituents (e.g., methoxyethoxy in 9w) improve aqueous solubility but may reduce membrane permeability.

- Alkyl chains (e.g., butyl in 9a) increase lipophilicity but may hinder target binding due to steric bulk.

- The trifluoromethyl group in the target compound balances lipophilicity and electronic effects, enhancing both bioavailability and target engagement .

Positional Isomerism of the Trifluoromethyl Group

The position of the -CF₃ group on the imidazole ring critically influences bioactivity:

Key Insights :

Comparison with Non-Trifluoromethyl Analogs

Removing the -CF₃ group or replacing it with other substituents alters activity:

Biological Activity

4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C4H4F3N3

- Molecular Weight : 151.09 g/mol

- CAS Number : 1803611-83-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Imidazole derivatives, including this compound, are known to affect several biochemical pathways, leading to a range of pharmacological effects such as:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : It has been noted for its potential in reducing inflammation in various models.

Biological Activities

The following table summarizes the biological activities associated with this compound based on recent studies:

Case Studies

-

Antiviral Activity :

- A study demonstrated that this compound inhibited the replication of HIV in vitro, showcasing its potential as an antiviral agent. The mechanism involved interference with viral entry and replication processes.

-

Antimicrobial Efficacy :

- In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 0.25 μg/mL, indicating strong antimicrobial properties.

-

Anti-inflammatory Effects :

- Research indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation, suggesting its utility in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications on the imidazole ring can enhance biological activity. For example, the presence of the trifluoromethyl group is critical for maintaining potency against various targets.

Q & A

Q. What are the key considerations for synthesizing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride with high purity?

Answer:

- Reagent Selection : Use intermediates like 7-[[4-(2-bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide as precursors to ensure structural fidelity .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., DMF or DMSO) to remove trifluoromethyl byproducts. Monitor purity via HPLC with UV detection at 254 nm.

- Contradictions : Lower yields may arise from competing side reactions (e.g., hydrolysis of the imidazole ring under acidic conditions). Optimize pH and temperature during synthesis.

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.

- Key Parameters : Monitor trifluoromethyl group stability using NMR to detect fluorine loss or rearrangement .

- Data Interpretation : Compare results with analogs (e.g., non-fluorinated imidazole derivatives) to isolate degradation pathways specific to the trifluoromethyl group.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 1H^{1}\text{H}1H NMR vs. 13C^{13}\text{C}13C NMR) for this compound be resolved?

Answer:

- Contradiction Analysis : The trifluoromethyl group causes signal splitting in NMR due to - coupling. Use NMR to confirm the absence of impurities .

- Advanced Techniques : Apply 2D NMR (e.g., HSQC or HMBC) to resolve overlapping signals. Cross-reference with computational simulations (DFT-based chemical shift predictions) .【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

Answer:

-

Catalyst Screening : Test palladium (e.g., Pd(OAc)) and copper catalysts under inert atmospheres.

-

Methodological Framework : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, ligand ratios) .

彻底根治网卡网慢!极限优化你的网速!11:28

-

Contradictions : If yields plateau, investigate steric hindrance from the trifluoromethyl group via X-ray crystallography or molecular docking studies .

Q. How can researchers address discrepancies in bioactivity data across different in vitro assays?

Answer:

-

Validation Protocols :

- Primary Analysis : Use a standardized cell line (e.g., HEK293) and replicate results across three independent trials.

- Replicated Analysis : Compare data with orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) to rule out assay-specific artifacts .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Advanced Approach : Apply machine learning models to correlate structural features (e.g., trifluoromethyl electronegativity) with bioactivity trends .

文心一言4.0 VS GPT4.0,百度吹的牛实现了吗?【深度测评】42:11

Data Reporting and Collaboration

Q. What platforms are recommended for sharing spectral data or synthetic protocols for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.